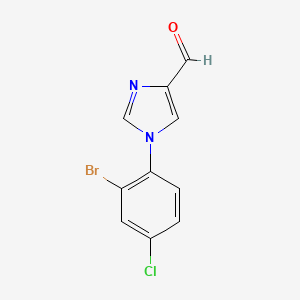
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carbaldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced via a Suzuki coupling reaction using 2-bromo-4-chlorophenylboronic acid and an appropriate imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological targets.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)ethanone: This compound shares the bromo and chloro substituents but lacks the imidazole ring and carbaldehyde group, making it less versatile in certain synthetic applications.
4-Bromo-2-chlorophenol: This compound has similar substituents on the phenyl ring but lacks the imidazole and carbaldehyde functionalities, limiting its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H6BrClN2O |
|---|---|
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H |
Clé InChI |
GRXYEAJTLTZACE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


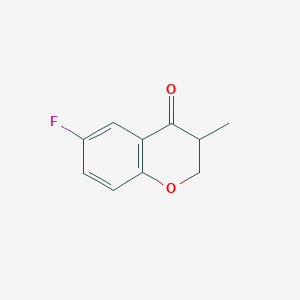



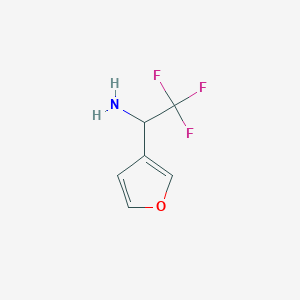
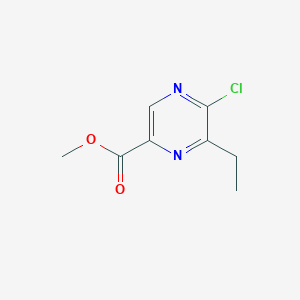
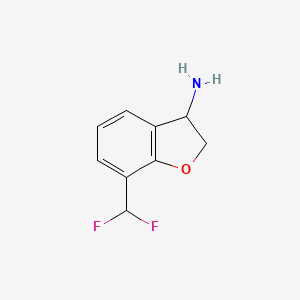
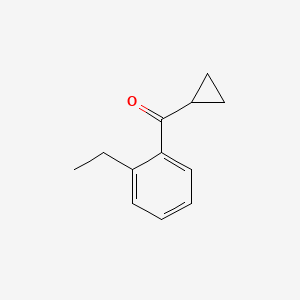

![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)
